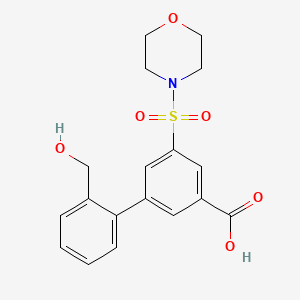![molecular formula C15H16F3N3O B5307064 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)
3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({Methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol, also known as MRS1477, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling.
作用機序
3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol selectively binds to the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). By blocking the activation of this receptor, this compound inhibits the downstream signaling pathways that lead to platelet aggregation and vasoconstriction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neuroprotection. In animal models, this compound has been shown to reduce infarct size and improve neurological outcomes following stroke.
実験室実験の利点と制限
One of the main advantages of 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol is its high selectivity for the P2Y1 receptor, which reduces the risk of off-target effects. However, this compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, its long half-life can make it challenging to study its pharmacokinetics in animal models.
将来の方向性
There are several future directions for the study of 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for therapeutic use.
Conclusion
This compound is a selective antagonist of the P2Y1 receptor that has potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders. Its mechanism of action involves the inhibition of platelet aggregation and vasoconstriction, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to its development as a therapeutic agent.
合成法
3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol can be synthesized using a multi-step process that involves the coupling of 3-aminophenol with 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine, followed by the methylation of the resulting compound. The final product is obtained by the reaction of the methylated compound with formaldehyde and sodium borohydride.
科学的研究の応用
3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, suggesting its potential use in the treatment of these disorders.
特性
IUPAC Name |
3-[[methyl-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-21(10-11-3-2-4-13(22)9-11)14-19-8-6-12(20-14)5-7-15(16,17)18/h2-4,6,8-9,22H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKRSTUXSOFLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)
![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
amine hydrochloride](/img/structure/B5307057.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)